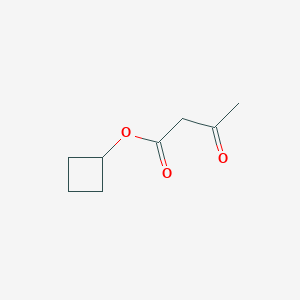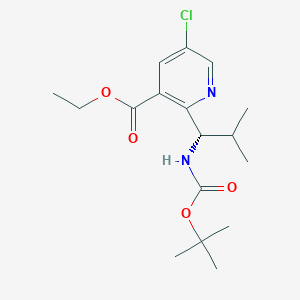
Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate typically involves a multi-step reaction process. One common method includes the use of triethylamine and palladium diacetate as catalysts, along with 1,3-bis(diphenylphosphino)propane and N,N-dimethylformamide as solvents . The reaction is carried out at temperatures ranging from 20°C to 80°C for about 18.5 hours, followed by a second step at 130°C for 0.67 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production time and costs .
化学反应分析
Types of Reactions
Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学研究应用
Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
作用机制
The mechanism of action of Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
相似化合物的比较
Methyl 4-acetoxy-5-(benzyloxy)-6-methylnicotinate can be compared with other similar compounds, such as:
Methyl nicotinate: A simpler derivative of nicotinic acid used as a rubefacient in topical preparations.
Ethyl nicotinate: Another derivative with similar uses and properties.
Nicotinic acid: The parent compound with a wide range of biological activities and therapeutic applications.
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties .
属性
分子式 |
C17H17NO5 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC 名称 |
methyl 4-acetyloxy-6-methyl-5-phenylmethoxypyridine-3-carboxylate |
InChI |
InChI=1S/C17H17NO5/c1-11-15(22-10-13-7-5-4-6-8-13)16(23-12(2)19)14(9-18-11)17(20)21-3/h4-9H,10H2,1-3H3 |
InChI 键 |
GQNCXSVKEHTHBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C(=C1OCC2=CC=CC=C2)OC(=O)C)C(=O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[4-Amino-3-(propan-2-yloxy)phenyl]piperidin-1-yl}ethanol](/img/structure/B8566999.png)

![1,2,3,4,6,7,8,10A-octahydropyrimido[1,2-a]azepine](/img/structure/B8567006.png)






![ethyl 2-[2-methyl-6-(tetrazol-1-yl)pyridin-3-yl]propanoate](/img/structure/B8567076.png)
![Propanoic acid, 2-methyl-2-[2-(trifluoromethyl)phenoxy]-](/img/structure/B8567079.png)

![Methyl 3-(4-aminophenyl)-2-[(2,6-dichlorobenzyl)amino]propanoate](/img/structure/B8567086.png)
